An In-depth Technical Guide to Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
An In-depth Technical Guide to Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Introduction: The Benzothiophene Scaffold in Drug Discovery
Benzothiophene and its derivatives are a well-established class of heterocyclic compounds that form the core of numerous pharmacologically active molecules.[1] The fused ring system of benzene and thiophene provides a rigid scaffold that can be strategically functionalized to interact with a variety of biological targets. The incorporation of a sulfonamide group, as seen in the title compound, is a common strategy in medicinal chemistry to enhance binding affinity to target proteins and improve pharmacokinetic properties. This guide will delve into the specific characteristics of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate, offering a technical resource for researchers exploring its potential.
Core Chemical Properties
Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate is a substituted benzothiophene with a methanesulfonamide group at the 5-position and an ethyl carboxylate at the 2-position. These functional groups are expected to significantly influence its chemical reactivity, solubility, and biological activity.
| Property | Value | Source |
| CAS Number | 1631712-98-5 | [2] |
| Molecular Formula | C12H13NO4S2 | [2] |
| Molecular Weight | 299.37 g/mol | [2] |
| IUPAC Name | Ethyl 5-(methylsulfonamido)-1-benzothiophene-2-carboxylate | N/A |
| Predicted Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols.[3] | N/A |
| Predicted Appearance | Likely a solid at room temperature.[3] | N/A |
Synthesis and Characterization
Caption: Proposed synthesis pathway for Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate.
Proposed Synthetic Protocol
Step 1: Synthesis of Ethyl 5-amino-1-benzothiophene-2-carboxylate
This step is adapted from microwave-assisted synthesis protocols for 3-aminobenzo[b]thiophenes.[4]
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To a solution of 5-bromo-2-fluorobenzonitrile and methyl thioglycolate in dimethyl sulfoxide (DMSO), add triethylamine (Et3N) as a base.
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Heat the reaction mixture under microwave irradiation at 130°C for approximately 15-30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water.
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Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate methyl 5-amino-1-benzothiophene-2-carboxylate.
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Perform a transesterification by refluxing the intermediate in ethanol with a catalytic amount of a strong acid (e.g., H2SO4) to obtain the ethyl ester.
Step 2: Methanesulfonylation
This is a standard procedure for the formation of a sulfonamide from an amine.
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Dissolve the Ethyl 5-amino-1-benzothiophene-2-carboxylate intermediate in pyridine.
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Cool the solution in an ice bath.
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Add methanesulfonyl chloride dropwise with stirring.
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Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
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Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate.
Spectroscopic Characterization (Predicted)
The structural elucidation of the final compound would be confirmed by standard spectroscopic methods.
3.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiophene ring system, the ethyl ester group, and the methyl group of the sulfonamide. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The quartet and triplet of the ethyl group would be observed around δ 4.3 and 1.3 ppm, respectively. The methyl protons of the methanesulfonamide group would likely appear as a singlet around δ 3.0 ppm.
3.2.2. 13C NMR Spectroscopy
The carbon NMR spectrum will display signals for all 12 unique carbon atoms in the molecule. The carbonyl carbon of the ester is expected to resonate around δ 160-165 ppm. The aromatic carbons of the benzothiophene core will appear in the δ 110-145 ppm region. The methylene and methyl carbons of the ethyl group would be found at approximately δ 61 and 14 ppm, respectively. The methyl carbon of the sulfonamide is expected around δ 40 ppm.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
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N-H stretch: A medium to weak band around 3300-3200 cm-1.
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C=O stretch (ester): A strong band around 1720-1700 cm-1.
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S=O stretch (sulfonamide): Two strong bands, asymmetric and symmetric, around 1350-1315 cm-1 and 1160-1140 cm-1, respectively.
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C-O stretch (ester): A strong band in the 1300-1000 cm-1 region.
3.2.4. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (299.37 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the sulfonamide bond.
Potential Applications in Drug Discovery
The structural motifs within Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate suggest several potential avenues for its application in drug discovery.
Caption: Potential therapeutic applications of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate.
Kinase Inhibition
Thiophene sulfonamide derivatives have been identified as potent inhibitors of c-Jun-N-terminal kinase (JNK), a key enzyme in inflammatory and apoptotic signaling pathways. The core structure of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate shares features with known JNK inhibitors, making it a valuable candidate for screening and further development in this area.
Antimicrobial and Antifungal Activity
Thiophene-containing compounds have a long history of investigation for their antimicrobial properties. The combination of the thiophene nucleus with a sulfonamide moiety, a well-known pharmacophore in antibacterial drugs, suggests that this compound could exhibit activity against various bacterial and fungal strains.[5][6]
Anti-inflammatory and Anticancer Properties
Benzothiophene sulfonamide derivatives have been shown to possess cytotoxic activity against human tumor cell lines.[1] Furthermore, related thiophene derivatives are being investigated for their anti-inflammatory effects.[3] These findings suggest that Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate could serve as a lead compound for the development of novel anti-inflammatory or anticancer agents.
Conclusion and Future Directions
Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate is a compound with significant potential in the field of medicinal chemistry. While detailed experimental data is currently limited in the public domain, its structural features and the known bioactivities of related compounds make it a compelling target for synthesis and biological evaluation. Future research should focus on the development of an optimized and scalable synthetic route, followed by comprehensive spectroscopic characterization. Subsequent screening against a panel of biological targets, particularly kinases and microbial strains, will be crucial in elucidating its therapeutic potential.
References
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate CAS#: 1631712-98-5 [m.chemicalbook.com]
- 3. Buy Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate (EVT-2562299) | 1214859-48-9 [evitachem.com]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomphysics.net [uomphysics.net]
